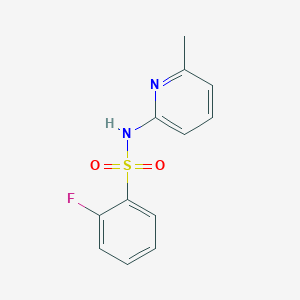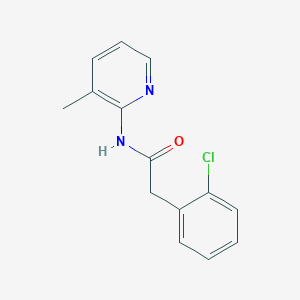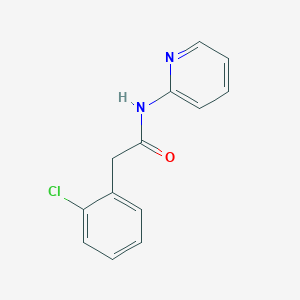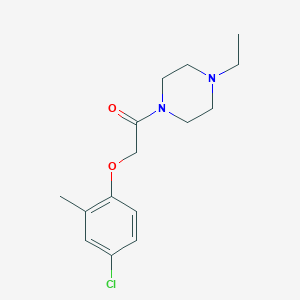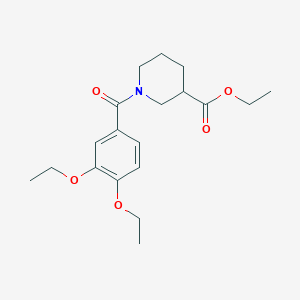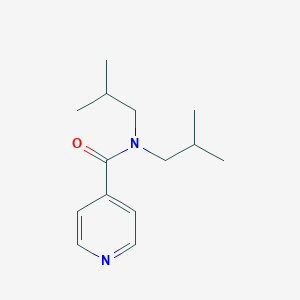
N,N-bis(2-methylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-methylpropyl)pyridine-4-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its therapeutic potential in various medical conditions. BPC-157 is a stable gastric peptide that has been shown to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair.
Mechanism of Action
The exact mechanism of action of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It promotes the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its stability and ease of synthesis. It can be synthesized in the laboratory using solid-phase peptide synthesis and is stable in the stomach, making it an attractive candidate for oral administration. However, one limitation of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its limited bioavailability, which may limit its therapeutic potential in some applications.
Future Directions
There are many potential future directions for research on N,N-bis(2-methylpropyl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), a chronic condition characterized by inflammation of the gut. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of IBD, and further research is needed to determine its potential efficacy in humans. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosing and administration of N,N-bis(2-methylpropyl)pyridine-4-carboxamide for these applications.
Synthesis Methods
N,N-bis(2-methylpropyl)pyridine-4-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been extensively researched for its therapeutic potential in various medical conditions. It has been shown to promote healing and tissue repair in animal models of tendon and ligament injuries, muscle tears, and bone fractures. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut and joints. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
properties
Product Name |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-5-7-15-8-6-13/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
RNQRHZMGFCEUGG-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



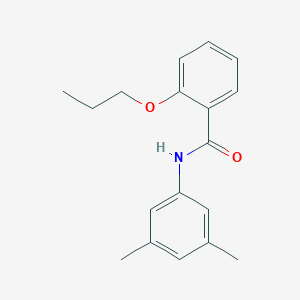
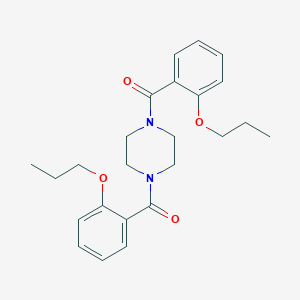
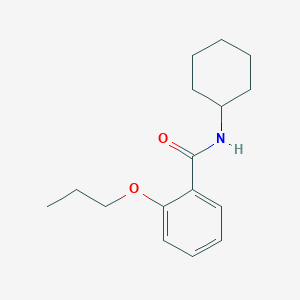
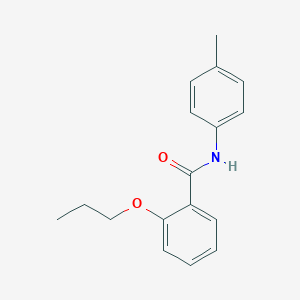
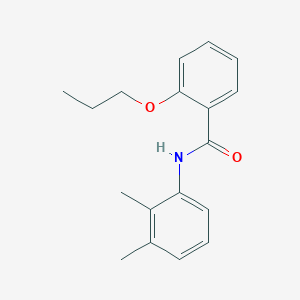
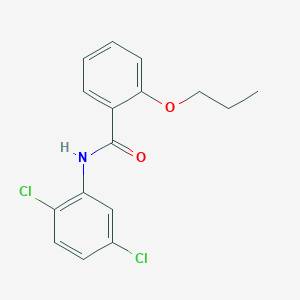
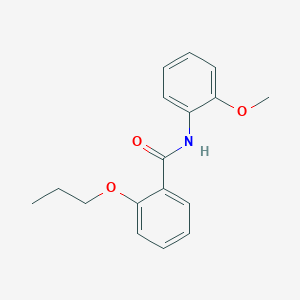
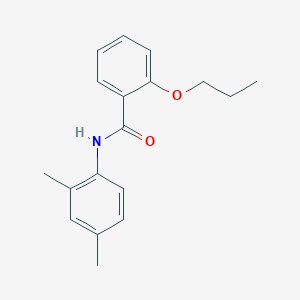
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
